N-(2-hydroxy-3-phenylpropyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-3-phenylpropyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cinnamoyl group attached to a phenylpropylamine moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-phenylpropyl)cinnamamide typically involves the reaction of methyl cinnamate with phenylethylamine. This reaction is catalyzed by enzymes such as Lipozyme® TL IM in continuous-flow microreactors. The optimal reaction conditions include a substrate molar ratio of 1:2 (methyl cinnamate: phenylethylamine) at 45°C for about 40 minutes . This method offers high efficiency, mild reaction conditions, and the ability to recycle the catalyst.
Industrial Production Methods
Industrial production of this compound can be achieved using similar enzymatic synthesis methods in larger-scale continuous-flow reactors. The use of continuous-flow technology allows for better control of reaction parameters, higher yields, and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-phenylpropyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and nucleophiles such as alkyl halides or amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cinnamamides or phenylpropylamines.
Scientific Research Applications
N-(2-hydroxy-3-phenylpropyl)cinnamamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an α-glucosidase inhibitor, which is relevant for diabetes treatment.
Medicine: Investigated for its antimicrobial, anticancer, and antioxidant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-phenylpropyl)cinnamamide involves its interaction with specific molecular targets and pathways. For example, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . This action helps in managing blood sugar levels in diabetic patients. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi .
Comparison with Similar Compounds
N-(2-hydroxy-3-phenylpropyl)cinnamamide can be compared with other cinnamamide derivatives, such as:
N-(2-hydroxy-2-phenylpropyl)cinnamamide: Similar structure but with different substitution patterns, leading to variations in biological activity.
N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Contains additional pharmacophore groups, enhancing its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(E)-N-(2-hydroxy-3-phenylpropyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17(13-16-9-5-2-6-10-16)14-19-18(21)12-11-15-7-3-1-4-8-15/h1-12,17,20H,13-14H2,(H,19,21)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMXDHKWCDWAKC-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C=CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(CNC(=O)/C=C/C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.